![molecular formula C22H30O4 B14300887 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone CAS No. 114577-03-6](/img/structure/B14300887.png)
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone is a chemical compound with the molecular formula C22H30O4 . It is a derivative of canrenone, which is known for its role in the metabolism of certain steroidal compounds. This compound contains 30 hydrogen atoms, 22 carbon atoms, and 4 oxygen atoms .
Preparation Methods
The preparation of 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone involves synthetic routes that typically include the epoxidation of canrenone derivatives. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired epoxide . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler alcohols .
Scientific Research Applications
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone has several scientific research applications. In chemistry, it is used as a reference compound for studying the epoxidation of steroidal molecules . In biology and medicine, it is investigated for its potential mutagenic effects and its role in the metabolism of steroidal drugs . Industrially, it may be used in the synthesis of other complex steroidal compounds .
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone involves its interaction with specific molecular targets and pathways. It is known to be a direct-acting mutagen in certain biological assays, indicating its potential to cause genetic mutations . The compound’s effects are mediated through its interaction with cellular DNA and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone can be compared with other similar compounds such as 6-alpha,7-alpha-epoxy-canrenone and 6-beta,7-beta-epoxy-canrenone . These compounds share similar structural features but differ in their specific epoxide configurations. The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
114577-03-6 |
---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(1R,2R,4S,7S,10R,11S,14S,15R,18S)-7-hydroxy-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2'-one |
InChI |
InChI=1S/C22H30O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11-14,17-19,23H,3-10H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+,21-,22+/m0/s1 |
InChI Key |
XQXVYVWEJOZZCR-IQYOSELVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1[C@H]3[C@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C)O |
Canonical SMILES |
CC12CCC(C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.